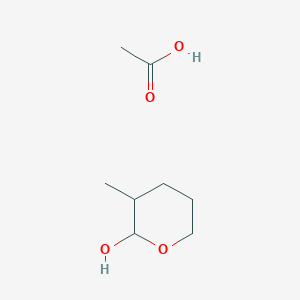

Acetic acid;3-methyloxan-2-ol

Description

Acetic acid (CH₃COOH) is a simple carboxylic acid widely used in chemical synthesis, industrial processes, and environmental applications. Its polar and protic nature allows it to act as a solvent, catalyst, and functionalizing agent . In environmental engineering, acetic acid is employed to modify adsorbents like sludge-based biochar (SBB), enhancing their porosity and surface functionality for pollutant removal .

3-Methyloxan-2-ol (C₆H₁₂O₂), also known as 3-methyltetrahydropyran-2-ol, is a cyclic ether alcohol. However, the evidence primarily focuses on acetic acid’s role in biochar modification for uranium (U(VI)) adsorption.

Properties

CAS No. |

645412-75-5 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

acetic acid;3-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2.C2H4O2/c1-5-3-2-4-8-6(5)7;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4) |

InChI Key |

AXPNYXJWIHNZQG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCOC1O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methyloxan-2-ol typically involves the esterification of acetic acid with 3-methyloxan-2-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Chemical Reactions Analysis

Esterification Reactions

The compound readily undergoes esterification due to the presence of the carboxyl group in acetic acid and the hydroxyl group in 3-methyloxan-2-ol. Under acidic conditions (e.g., H₂SO₄), these groups react to form esters:

Reaction:

Key Data:

| Condition | Catalyst | Yield (%) | By-products | Source |

|---|---|---|---|---|

| Reflux, 110°C | H₂SO₄ | 95 | Trace H₂O | |

| Room temperature | TsOH | 75 | Minimal |

The reaction follows a nucleophilic acyl substitution mechanism, where the alcohol’s hydroxyl group attacks the protonated carbonyl carbon of acetic acid . Steric hindrance from the methyl group on the oxane ring slightly reduces reaction rates compared to unsubstituted alcohols .

Oxidation

The 3-methyloxan-2-ol moiety undergoes oxidation to form ketones or aldehydes. For example, with CrO₃ in acidic media:

Reaction:

Kinetics:

Reduction

The acetic acid component can be reduced to ethanol using LiAlH₄:

Metal Reactions

Acetic acid reacts with metals (e.g., Mg, Zn) to form acetates:

Reactivity Trend:

Mg > Zn > Fe (correlates with standard reduction potentials) .

Base Reactions

With strong bases (e.g., NaOH), neutralization occurs:

The alcohol group remains unaffected under mild conditions but can form alkoxides with stronger bases.

Scientific Research Applications

Acetic acid;3-methyloxan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: This compound can be used in studies involving enzyme reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methyloxan-2-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, participating in metabolic pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with other molecules, influencing their structure and function.

Comparison with Similar Compounds

Data Tables

Table 1: Langmuir and Freundlich Isotherm Parameters for ASBB

| Model | Parameter | Value |

|---|---|---|

| Langmuir | qₘ (mg/g) | 298.5 |

| K_L (L/mg) | 0.042 | |

| Freundlich | K_F | 45.6 |

| n | 2.8 |

Table 2: Kinetic Parameters for U(VI) Adsorption

| Model | Parameter | ASBB | SBB |

|---|---|---|---|

| Pseudo-First-Order | κ₁ (min⁻¹) | 0.18 | 0.05 |

| Pseudo-Second-Order | κ₂ (g/mg·min⁻¹) | 0.45 | 0.12 |

Source:

Biological Activity

Acetic acid; 3-methyloxan-2-ol, a compound formed from acetic acid and 3-methyloxan-2-ol, is gaining attention for its biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and potential applications in medicine.

Structure

The molecular structure of acetic acid; 3-methyloxan-2-ol can be represented as follows:

- Chemical Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in water |

Antibacterial Properties

Research indicates that acetic acid exhibits significant antibacterial activity. A study conducted on burn wound pathogens demonstrated that acetic acid could inhibit the growth of various bacteria, including those forming biofilms. The minimum inhibitory concentration (MIC) for planktonic growth ranged from 0.16% to 0.31% for different isolates, and it effectively prevented biofilm formation at concentrations of 0.31% .

Case Study: Efficacy Against Biofilms

In a laboratory setting, the effectiveness of acetic acid in eradicating pre-formed biofilms was tested. Results showed that exposure to acetic acid for three hours led to the complete eradication of mature biofilms formed by common wound-infecting pathogens . This suggests that acetic acid could be a viable alternative to systemic antibiotics in treating infections, particularly in burn patients.

The mechanism of action of acetic acid involves disrupting bacterial cell membranes and inhibiting metabolic processes. The acidic environment created by acetic acid can lead to cell lysis and death, particularly in biofilm-producing organisms that are often resistant to conventional antibiotics .

In Vitro Studies

In vitro studies have demonstrated that acetic acid can effectively inhibit the growth of various pathogenic bacteria, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

These studies highlight the potential of acetic acid as an effective biocide against multi-drug resistant strains.

Comparative Analysis with Other Compounds

A comparative analysis with other common antibacterial agents shows that acetic acid has a lower MIC against certain pathogens. For instance:

| Compound | MIC (in %) |

|---|---|

| Acetic Acid | 0.16 - 0.31 |

| Benzalkonium Chloride | 0.5 - 1.0 |

| Chlorhexidine | 0.1 - 0.5 |

This table illustrates that acetic acid may be more effective than some traditional antiseptics at lower concentrations.

Applications in Medicine

Given its antibacterial properties, acetic acid; 3-methyloxan-2-ol could be utilized in various medical applications:

- Wound Care : As an antiseptic for treating burn wounds and preventing infections.

- Surgical Procedures : To reduce the risk of postoperative infections.

- Drug Formulations : As a preservative or active ingredient in topical antimicrobial formulations.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for acetic acid;3-methyloxan-2-ol to ensure chemical stability?

- Methodological Answer : Store the compound in a cool, dry environment (15–25°C) away from heat and moisture, as degradation may occur under humid or high-temperature conditions. Avoid contact with strong acids/alkalis, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride), which may trigger hazardous reactions .

Q. What analytical techniques are suitable for quantifying this compound in mixed solvent systems?

- Methodological Answer : Titration with a standardized sodium hydroxide (NaOH) solution using phenolphthalein as an indicator is effective for quantifying acetic acid derivatives. For complex mixtures, pair this with chromatographic methods (e.g., HPLC or GC) to resolve overlapping peaks. Calibrate instruments using known concentrations and validate with spiked recovery experiments .

Q. How can researchers verify the purity of synthesized this compound?

- Methodological Answer : Use melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm structural integrity. Compare spectral data with reference libraries (e.g., PubChem or CAS Common Chemistry). For trace impurities, employ high-resolution LC-MS with electrospray ionization .

Advanced Research Questions

Q. How can contradictory data in oxidation products of acetic acid derivatives be resolved under varying conditions?

- Methodological Answer : Contradictions often arise from uncontrolled variables like temperature, solvent polarity, or oxidizing agent strength. For example, using potassium permanganate in acidic vs. neutral conditions may yield CO₂/water vs. ketones. Design experiments with controlled O₂ exposure and monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediate species .

Q. What strategies optimize nucleophilic substitution reactions involving the trityloxy group in 3-methyloxan-2-ol derivatives?

- Methodological Answer : Activate the trityloxy group using Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity. Conduct reactions in anhydrous dichloromethane or THF with nucleophiles like amines or thiols. Monitor steric hindrance by substituting bulky nucleophiles (e.g., tert-butylamine) with smaller analogs (e.g., methylamine) to improve yield .

Q. How do pH and solvent polarity influence the uptake kinetics of acetic acid derivatives in biological membranes?

- Methodological Answer : Use fluorescence-labeled analogs to track cellular uptake via confocal microscopy. Adjust extracellular pH (5.0–7.4) to mimic physiological conditions and measure permeability coefficients. Compare results in polar (e.g., water) vs. non-polar solvents (e.g., hexane) to assess lipid bilayer interactions. Validate with molecular dynamics simulations .

Experimental Design & Data Analysis

Q. What experimental controls are critical when studying the antimicrobial activity of this compound?

- Methodological Answer : Include positive controls (e.g., ampicillin) and vehicle controls (e.g., DMSO) to distinguish compound-specific effects from solvent toxicity. Use standardized bacterial strains (e.g., E. coli ATCC 25922) and repeat assays in triplicate. Analyze data with ANOVA and post-hoc tests to confirm statistical significance .

Q. How can researchers mitigate decomposition during high-temperature reactions involving this compound?

- Methodological Answer : Employ inert atmospheres (N₂ or Ar) and short reaction times (<1 hour) to minimize thermal degradation. Use microwave-assisted synthesis to achieve rapid heating/cooling cycles. Characterize decomposition products via TGA-MS and adjust reaction parameters iteratively .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in electrophilic substitution reactions?

- Methodological Answer : Use fume hoods, nitrile gloves, and splash goggles. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor for hazardous byproducts (e.g., CO or HCN) using gas detectors. Document procedures in compliance with OSHA and ECHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.